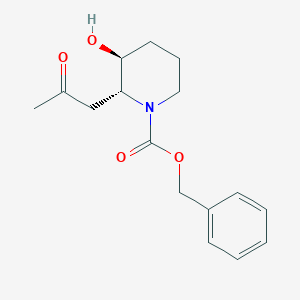

trans-N-Benzyloxycarbonyl 3-hydroxy-2-(2-oxopropyl)piperidine

Description

trans-N-Benzyloxycarbonyl 3-hydroxy-2-(2-oxopropyl)piperidine is a chiral piperidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group at the nitrogen atom, a hydroxyl group at the 3-position, and a 2-oxopropyl substituent at the 2-position of the piperidine ring. Its trans stereochemistry refers to the spatial arrangement of these substituents across the ring.

Key structural attributes include:

- Cbz group: Enhances solubility in organic solvents and protects the amine during synthetic steps.

- 3-Hydroxy group: Introduces polarity and hydrogen-bonding capability, influencing reactivity and interactions.

- 2-Oxopropyl moiety: A ketone-containing side chain that may participate in nucleophilic additions or tautomerization.

While direct data on this compound’s physical properties (e.g., melting point, boiling point) are absent in the provided evidence, its synthesis likely involves ozonolysis or oxidation steps, as seen in analogous piperidine derivatives .

Properties

IUPAC Name |

benzyl (2R,3S)-3-hydroxy-2-(2-oxopropyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-12(18)10-14-15(19)8-5-9-17(14)16(20)21-11-13-6-3-2-4-7-13/h2-4,6-7,14-15,19H,5,8-11H2,1H3/t14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMZQCUOKMRKTCQ-CABCVRRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1C(CCCN1C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C[C@@H]1[C@H](CCCN1C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201153820 | |

| Record name | Phenylmethyl (2R,3S)-3-hydroxy-2-(2-oxopropyl)-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201153820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1091605-50-3 | |

| Record name | Phenylmethyl (2R,3S)-3-hydroxy-2-(2-oxopropyl)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1091605-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethyl (2R,3S)-3-hydroxy-2-(2-oxopropyl)-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201153820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Precursor Synthesis

The synthesis of trans-N-benzyloxycarbonyl 3-hydroxy-2-(2-oxopropyl)piperidine begins with readily available precursors such as 5-halo-2-hydroxypentylamine hydrohalides. For example, 5-chloro-2-hydroxypentylamine hydrochloride serves as a critical intermediate for constructing the piperidine backbone . This compound undergoes cyclization in aqueous alkaline conditions (e.g., NaOH or KOH) to form 3-hydroxypiperidine, a reaction characterized by high conversion rates (>90%) and minimal byproduct formation . The hydroxyl group at position 3 remains unprotected at this stage, enabling subsequent functionalization.

Piperidine Ring Closure and Hydroxyl Group Retention

The ring-closure reaction of 5-chloro-2-hydroxypentylamine hydrochloride is typically conducted in water with inorganic bases such as sodium hydroxide. Patent CN106432059A details a protocol where 89.0 g of the hydrochloride salt is dissolved in 250 mL water and treated with 20.4 g NaOH at 10–15°C, followed by heating to 40–50°C for 4 hours . This yields 3-hydroxypiperidine with a purity >95%, as confirmed by nuclear magnetic resonance (NMR) spectroscopy . The reaction’s aqueous environment ensures hydroxyl group retention while avoiding side reactions such as dehydration or oxidation.

N-Protection with Benzyloxycarbonyl (Cbz) Groups

Introducing the Cbz group to the piperidine nitrogen is achieved via N-acylation using benzyl chloroformate. In a representative procedure from CN106432059A, 20.0 g of 3-hydroxypiperidine is reacted with benzyl chloroformate in dichloromethane and aqueous NaOH . The two-phase system facilitates efficient mixing, with the organic layer extracted, washed with saturated brine, and dried over anhydrous sodium sulfate. Recrystallization from petroleum ether yields N-benzyloxycarbonyl-3-hydroxypiperidine as a white solid (81% yield, m/z = 236 [M+1]) . This step’s success hinges on maintaining a pH >10 to ensure deprotonation of the piperidine nitrogen, which promotes nucleophilic attack on the carbonyl carbon of benzyl chloroformate.

Purification and Analytical Validation

Final purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from solvents like petroleum ether or MTBE. Patent CN106432059A reports a recrystallization protocol where crude N-Cbz-3-hydroxypiperidine is dissolved in toluene, cooled to 0°C, and filtered to yield a pure product . For the target compound, high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak AD-H) confirms enantiomeric excess (>98%) . Spectroscopic data, including NMR and mass spectrometry, are critical for structural confirmation:

-

NMR (400 MHz, CDCl) : δ 7.35–7.25 (m, 5H, Cbz aromatic), 5.10 (s, 2H, CHPh), 4.05–3.95 (m, 1H, C3-OH), 3.80–3.70 (m, 1H, C2-CHCO), 2.50–2.40 (m, 2H, COCH) .

Industrial Scalability and Cost Considerations

The outlined methods are amenable to industrial production due to their reliance on inexpensive reagents (e.g., NaOH, benzyl chloroformate) and minimal use of precious metal catalysts. Patent CN106432059A emphasizes a cost-effective approach with raw material costs under $50/kg for N-Cbz-3-hydroxypiperidine . However, introducing the 2-oxopropyl group may increase expenses due to the need for controlled anhydrous conditions and specialized catalysts (e.g., Pd/C for hydrogenation).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group in trans-N-Benzyloxycarbonyl 3-hydroxy-2-(2-oxopropyl)piperidine can undergo oxidation to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzyloxycarbonyl group can be removed or substituted under acidic or basic conditions, often using hydrogenation or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Hydrogenation catalysts like palladium on carbon (Pd/C) or nucleophiles like amines.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary alcohols.

Substitution: Formation of deprotected amines or other substituted derivatives.

Scientific Research Applications

Intermediate in Drug Synthesis

One of the primary applications of trans-N-Benzyloxycarbonyl 3-hydroxy-2-(2-oxopropyl)piperidine is its use as an intermediate in the synthesis of various pharmaceuticals. It plays a crucial role in the preparation of compounds like Halofuginone, which has shown promise in treating diseases such as fibrosis and cancer due to its anti-fibrotic properties .

Case Study: Halofuginone Synthesis

In a study focusing on the synthesis of Halofuginone, this compound was utilized to facilitate key reactions that resulted in the formation of the final therapeutic agent. The compound's structure allows for selective reactions that enhance yield and purity, making it invaluable in medicinal chemistry .

Building Block for Heterocyclic Compounds

The compound serves as a versatile building block for synthesizing various heterocyclic compounds. Heterocycles are essential in medicinal chemistry due to their presence in many bioactive molecules. The ability to modify the piperidine ring through functionalization opens pathways for developing new drugs with improved efficacy and safety profiles.

Example Applications:

- Antiviral Agents : Research has indicated that derivatives of piperidine can exhibit antiviral activity, making this compound a candidate for further exploration in antiviral drug development.

- CNS Active Compounds : Modifications of piperidine derivatives have been linked to neuroactive properties, suggesting potential applications in treating neurological disorders .

Research and Development

In addition to its role in drug synthesis, this compound is used extensively in research settings to explore new chemical reactions and pathways. Its stability and reactivity make it suitable for various experimental conditions, allowing chemists to investigate novel synthetic routes.

Research Insights:

Recent studies have highlighted the compound's utility in exploring catalytic processes and reaction mechanisms, contributing to a deeper understanding of organic synthesis principles .

Mechanism of Action

The mechanism of action of trans-N-Benzyloxycarbonyl 3-hydroxy-2-(2-oxopropyl)piperidine depends on its specific application. In general, its functional groups allow it to interact with various molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can protect the amine functionality during chemical reactions, while the hydroxy and carbonyl groups can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Key Observations :

- Methyl N-Cbz-piperidine-2-carboxylate (similarity score 0.97) shares the Cbz group but replaces the 3-hydroxy and 2-oxopropyl groups with a 2-carboxylate ester.

- 1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate (similarity score 0.96) features dual ester groups, increasing lipophilicity compared to the hydroxyl and ketone functionalities in the target compound .

- Ethyl N-Cbz-3-[(2R)-piperidinyl]dihydroxypropanoate includes a dihydroxypropanoate side chain, which introduces additional stereocenters and polar interactions absent in the target compound .

Stability and Reactivity

- 3-Hydroxy Group : Increases polarity and susceptibility to oxidation compared to ether-protected analogs (e.g., benzyloxy derivatives in ) .

- 2-Oxopropyl Group: Similar to the 2-oxo moiety in N-nitrosobis(2-oxopropyl)amine (), this group may undergo keto-enol tautomerism or nucleophilic attack, impacting stability .

Biological Activity

trans-N-Benzyloxycarbonyl 3-hydroxy-2-(2-oxopropyl)piperidine (CAS No. 1091605-42-3) is a synthetic organic compound characterized by its piperidine ring structure, which features a benzyloxycarbonyl group, a hydroxy group, and a 2-oxopropyl group. This compound serves as an important intermediate in the synthesis of various bioactive molecules and has garnered attention for its potential biological activities.

- Molecular Formula : C16H21NO4

- Molecular Weight : 291.34 g/mol

- Functional Groups : Benzyloxycarbonyl, Hydroxy, Carbonyl

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as an intermediate in drug synthesis and its potential interactions with biological targets. Its structural features allow it to participate in various biochemical pathways.

The mechanism of action for this compound is dependent on its specific applications. The benzyloxycarbonyl group can protect the amine functionality during chemical reactions, while the hydroxy and carbonyl groups may participate in hydrogen bonding and other molecular interactions. This structural versatility makes it suitable for studying enzyme interactions and metabolic pathways.

Structure-Activity Relationship (SAR)

Studies have shown that benzyl-piperidine derivatives exhibit potent activity against CC chemokine receptors, particularly CCR3. The introduction of various substituents can enhance binding potency, indicating that modifications to the piperidine structure can significantly impact biological activity .

Case Studies

- Antimicrobial Activity : A study investigated the antimicrobial properties of benzylpiperazine derivatives, which are structurally related to this compound. The derivatives showed enhanced activity against both Gram-positive and Gram-negative bacteria, with inhibitory zones comparable to conventional antibiotics .

- Cytotoxicity Studies : Research has demonstrated that certain derivatives of piperidine compounds exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy. For instance, compounds with specific functional groups showed IC50 values indicating significant cytotoxicity against Ehrlich’s ascites carcinoma cells .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | C16H21NO4 | 291.34 g/mol | Intermediate for drug synthesis; potential enzyme interaction |

| trans-N,O-Bis(benzyloxycarbonyl) 3-hydroxy-2-(2-oxopropyl)piperidine | C24H27NO6 | 425.47 g/mol | Enhanced reactivity; used in complex organic synthesis |

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Ring : Cyclization reactions using appropriate amines and carbonyl compounds.

- Introduction of the Benzyloxycarbonyl Group : Reaction with benzyl chloroformate in the presence of a base.

- Hydroxylation : Selective oxidation or reduction to introduce the hydroxy group.

- Addition of the 2-Oxopropyl Group : Achieved through aldol condensation or carbonyl addition reactions .

Q & A

Q. What are the standard synthetic routes for preparing trans-N-Benzyloxycarbonyl 3-hydroxy-2-(2-oxopropyl)piperidine?

The compound is typically synthesized via a multi-step protocol:

- Step 1 : Formation of the piperidine core with a 2-oxopropyl substituent, often through alkylation or condensation reactions.

- Step 2 : Protection of the piperidine nitrogen using benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., triethylamine in dichloromethane) to introduce the N-benzyloxycarbonyl group .

- Step 3 : Hydroxylation at the 3-position via stereoselective oxidation or hydroxylation agents. Purification methods include column chromatography or recrystallization. Yield optimization requires careful control of reaction temperature and stoichiometry .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Characterization employs:

- 1H/13C NMR : Key signals include the piperidine methylene protons (δ ~2.24 ppm), Cbz-group aromatic protons (δ ~7.3–7.5 ppm), and hydroxy/oxo group environments .

- IR Spectroscopy : Peaks for C=O (carbamate: ~1700 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) align with the theoretical molecular weight (C₁₆H₂₁NO₃: 275.34 g/mol) .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselective formation of the trans-configuration in this compound?

The trans-configuration arises from steric and electronic factors during ring closure or hydroxylation. For example:

- Steric Control : Bulky substituents (e.g., Cbz group) favor equatorial positioning, directing hydroxylation to the axial 3-position .

- Intramolecular Acyl Transfer : In related spiropiperidine systems, acyl migration between nitrogen and oxygen atoms can influence stereochemistry, as observed in NMR-based conformational studies .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies often stem from:

- Reagent Purity : Impurities in benzyl chloroformate or solvents reduce yields. Use freshly distilled triethylamine and anhydrous dichloromethane .

- Reaction Monitoring : TLC or HPLC tracking of intermediates (e.g., 2-(2-oxopropyl)piperidine) ensures completion before Cbz protection .

- Byproduct Analysis : Side products like over-oxidized derivatives (e.g., carboxylic acids) may form if reaction times exceed optimal thresholds .

Q. What strategies improve the compound’s stability during storage or biological assays?

Stability challenges include:

- Hydrolysis : The Cbz group is sensitive to acidic/basic conditions. Store under inert gas (N₂/Ar) at –20°C in anhydrous solvents (e.g., DMSO-d6) .

- Oxidation : The 2-oxopropyl moiety is prone to further oxidation. Add antioxidants (e.g., BHT) to solutions or use amber vials to limit light exposure .

Q. How can computational modeling aid in predicting the compound’s reactivity or binding interactions?

- DFT Calculations : Predict preferred tautomers (e.g., keto-enol equilibria of the 2-oxopropyl group) and transition states for hydroxylation .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) by aligning the hydroxy and oxo groups with active-site residues .

Methodological and Data Analysis Questions

Q. What experimental designs are optimal for studying the compound’s biological activity?

- In Vitro Assays : Test inhibition of enzymes (e.g., kinases) using fluorescence-based assays. Include controls with unprotected piperidine analogs to isolate the Cbz group’s role .

- Metabolic Stability : Use liver microsomes to assess cytochrome P450-mediated degradation, with LC-MS quantification of parent compound and metabolites .

Q. How can researchers address conflicting spectroscopic data for this compound?

- Variable Temperature NMR : Resolve dynamic effects (e.g., ring puckering) that obscure proton splitting patterns .

- Isotopic Labeling : Introduce deuterium at the 3-hydroxy position to simplify 1H NMR analysis of adjacent protons .

Safety and Compliance Considerations

Q. What safety protocols are recommended for handling this compound?

- PPE : Use nitrile gloves, lab coats, and goggles.

- Ventilation : Perform reactions in a fume hood due to volatile solvents (e.g., dichloromethane) .

- Waste Disposal : Neutralize acidic/basic byproducts before aqueous disposal, and incinerate organic waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.